molecular formula C9H13N3O2 B067547 3,5-Diamino-4-(dimethylamino)benzoic acid CAS No. 177960-34-8

3,5-Diamino-4-(dimethylamino)benzoic acid

Cat. No. B067547
M. Wt: 195.22 g/mol
InChI Key: ZMWRKPGCMAXNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diamino-4-(dimethylamino)benzoic acid (DABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoic acid derivative that contains two amino groups and a dimethylamino group. DABA has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3,5-Diamino-4-(dimethylamino)benzoic acid is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells. 3,5-Diamino-4-(dimethylamino)benzoic acid has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Biochemical And Physiological Effects

3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid. In vivo studies have shown that 3,5-Diamino-4-(dimethylamino)benzoic acid exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

3,5-Diamino-4-(dimethylamino)benzoic acid has several advantages as a research tool, including its low toxicity, high solubility, and ease of synthesis. However, it also has some limitations, including its instability in solution and its potential for oxidation.

Future Directions

There are several future directions for the study of 3,5-Diamino-4-(dimethylamino)benzoic acid. One potential direction is the development of 3,5-Diamino-4-(dimethylamino)benzoic acid-based anticancer drugs. Another direction is the study of 3,5-Diamino-4-(dimethylamino)benzoic acid's potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis of new 3,5-Diamino-4-(dimethylamino)benzoic acid derivatives with improved properties is an area of ongoing research. Finally, the use of 3,5-Diamino-4-(dimethylamino)benzoic acid as a building block for the synthesis of functional materials is an area of growing interest.

Synthesis Methods

There are several methods for synthesizing 3,5-Diamino-4-(dimethylamino)benzoic acid, including the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid, the condensation of 2,4-diaminotoluene with dimethylformamide, and the reaction of 3,5-dinitro-4-(dimethylamino)benzoic acid with sodium sulfide. Among these methods, the reduction of 3,5-dinitro-4-(dimethylamino)benzoic acid is the most efficient and widely used.

Scientific Research Applications

3,5-Diamino-4-(dimethylamino)benzoic acid has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3,5-Diamino-4-(dimethylamino)benzoic acid has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biotechnology, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a precursor for the synthesis of various compounds, including dyes, pigments, and polymers. In materials science, 3,5-Diamino-4-(dimethylamino)benzoic acid has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.

properties

CAS RN

177960-34-8

Product Name

3,5-Diamino-4-(dimethylamino)benzoic acid

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3,5-diamino-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C9H13N3O2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,10-11H2,1-2H3,(H,13,14)

InChI Key

ZMWRKPGCMAXNRM-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1N)C(=O)O)N

Canonical SMILES

CN(C)C1=C(C=C(C=C1N)C(=O)O)N

synonyms

Benzoic acid, 3,5-diamino-4-(dimethylamino)- (9CI)

Origin of Product

United States

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